4-[(Cyclopentylmethoxy)methyl]piperidine hydrochloride
CAS No.: 1185299-09-5
Cat. No.: VC2805732
Molecular Formula: C12H24ClNO
Molecular Weight: 233.78 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185299-09-5 |
|---|---|
| Molecular Formula | C12H24ClNO |
| Molecular Weight | 233.78 g/mol |
| IUPAC Name | 4-(cyclopentylmethoxymethyl)piperidine;hydrochloride |
| Standard InChI | InChI=1S/C12H23NO.ClH/c1-2-4-11(3-1)9-14-10-12-5-7-13-8-6-12;/h11-13H,1-10H2;1H |
| Standard InChI Key | OPBNXRJTKZMPOO-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)COCC2CCNCC2.Cl |
| Canonical SMILES | C1CCC(C1)COCC2CCNCC2.Cl |
Introduction
Chemical Properties and Structure
4-[(Cyclopentylmethoxy)methyl]piperidine hydrochloride is characterized by its specific molecular structure and chemical properties that make it valuable for research applications. The compound has a well-defined chemical identity with established parameters.
Identification and Basic Properties
The compound is precisely identified through several standard chemical identifiers:
| Property | Value |
|---|---|
| CAS Number | 1185299-09-5 |
| Molecular Formula | C12H24ClNO |
| Molecular Weight | 233.78 g/mol |
| IUPAC Name | 4-(cyclopentylmethoxymethyl)piperidine;hydrochloride |
These identification parameters help researchers accurately source and reference the compound in scientific literature and research protocols.
Structural Features
The molecular structure of 4-[(Cyclopentylmethoxy)methyl]piperidine hydrochloride consists of several key components that define its chemical behavior:
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A central piperidine ring (six-membered heterocyclic ring containing nitrogen)
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A methyl linker connecting the piperidine ring to the ether oxygen
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A cyclopentylmethoxy group attached via an ether bond
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The hydrochloride salt form, which affects solubility and stability
This unique structural arrangement contributes to the compound's chemical reactivity and potential biological interactions. The piperidine ring serves as a common pharmaceutical scaffold found in many bioactive compounds, while the cyclopentylmethoxy group may confer specific binding properties to biological targets.
Synthesis Methods
The preparation of 4-[(Cyclopentylmethoxy)methyl]piperidine hydrochloride typically involves sophisticated organic chemistry techniques and multi-step synthesis processes.
General Synthetic Approach
The synthesis of this compound generally follows a multi-step reaction pathway that may include:
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Formation or modification of the piperidine ring structure
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Attachment of the methoxymethyl functionality at the 4-position
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Introduction of the cyclopentyl group
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Salt formation with hydrochloric acid to produce the stable hydrochloride form
Each step requires careful control of reaction conditions, including temperature, solvent selection, and catalyst usage to ensure high yields and purity.
Biological and Pharmacological Applications
4-[(Cyclopentylmethoxy)methyl]piperidine hydrochloride demonstrates potential in various biological applications, particularly in pharmaceutical research contexts.
Receptor Interactions
The compound's structure suggests potential interactions with various biological targets:
These structural features make the compound of interest in neuropharmacological studies and related fields.
Research Applications
The compound finds utility primarily in research settings across multiple scientific disciplines.
Pharmaceutical Research
In pharmaceutical research, 4-[(Cyclopentylmethoxy)methyl]piperidine hydrochloride serves several important functions:
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As an intermediate in the synthesis of more complex drug candidates
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In structure-activity relationship studies exploring the effects of structural modifications on biological activity
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As a pharmacological probe to investigate specific receptor systems or cellular pathways
These applications assist researchers in understanding fundamental biological mechanisms and developing potential therapeutic compounds.
Chemical Biology
In chemical biology, the compound may be utilized for:
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Probing specific protein-ligand interactions
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Developing chemical tools to study cellular processes
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Creating molecular probes for imaging or analytical applications
The unique molecular structure makes it valuable for researchers exploring the interface between chemistry and biology.
Analytical Characterization
Analytical characterization of 4-[(Cyclopentylmethoxy)methyl]piperidine hydrochloride is essential for confirming identity, purity, and structural features.
Spectroscopic Analysis
Standard analytical techniques for characterizing this compound likely include:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structure confirmation
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Infrared (IR) spectroscopy to identify functional groups
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Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis
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UV-Visible spectroscopy for chromophore identification
These techniques provide complementary information about the compound's structure and purity.
Chromatographic Methods
Purity assessment and separation typically employ:
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High-Performance Liquid Chromatography (HPLC)
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Gas Chromatography (GC), potentially with derivatization
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Thin-Layer Chromatography (TLC) for reaction monitoring and purity checks
These methods ensure the compound meets the required specifications for research applications.
Physical Properties
The physical properties of 4-[(Cyclopentylmethoxy)methyl]piperidine hydrochloride influence its handling, storage, and application in research settings.
Physical State and Appearance
While specific information on the physical appearance is limited in the available sources, piperidine hydrochloride salts typically present as:
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White to off-white crystalline solids
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Hygroscopic materials requiring appropriate storage conditions
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Compounds with defined melting points characteristic of their structure
These physical characteristics affect practical aspects of the compound's use in laboratory settings.
Solubility Profile
The hydrochloride salt formation typically confers specific solubility characteristics:
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Enhanced water solubility compared to the free base form
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Moderate solubility in polar organic solvents like alcohols
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Limited solubility in less polar organic solvents
This solubility profile influences formulation strategies and experimental design when working with the compound.
Future Research Directions
The continuing investigation of 4-[(Cyclopentylmethoxy)methyl]piperidine hydrochloride presents several promising avenues for future research.
Structure Optimization
Further structural modifications may lead to:
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Enhanced binding affinity for specific biological targets
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Improved pharmacokinetic properties
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Novel derivatives with unique biological activities
These structure-activity relationship studies could expand the compound's utility in pharmaceutical research.
Expanded Applications
Potential expanded applications include:
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Development as components of more complex molecular architectures
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Use in conjugation with other biologically active molecules
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Application in emerging therapeutic areas based on newly discovered biological activities
These directions may open new research pathways and potential applications for this chemical entity.
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